N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid
Overview
Description
N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C19H23NO7 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(4-allyl-2-methoxyphenoxy)ethyl](2-furylmethyl)amine oxalate is 377.14745207 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Cyclic Hydroxamic Acids and Lactams : Research demonstrated the synthesis of cyclic hydroxamic acids and lactams starting from ethyl 2-nitrophenyl oxalate derivatives. These compounds are significant for their potential biological activities and applications in medicinal chemistry (Hartenstein & Sicker, 1993).
- Asymmetric Synthesis Using Lithiated N-Boc Allylic Amines : Lithiated N-(Boc)-N-(p-methoxyphenyl) allylic amines have been utilized to produce highly enantioenriched enecarbamates, demonstrating the compound's utility in asymmetric synthesis (Whisler & Beak, 2003).
- Molecular Structure Characterization : A study focused on understanding the molecular characteristics and structural parameters of bis(2-methoxy-4-allylphenyl)oxalate, revealing insights into the compound's chemical behavior and potential NLO (Non-Linear Optical) properties (Şahin et al., 2016).
Chemical Reactions and Interactions
- Carbonylation Reactions : Iridium complex-catalyzed carbonylation of allylic phosphates was investigated, showing the compound's role in forming β,γ-unsaturated esters, which are crucial intermediates in organic synthesis (Takeuchi & Akiyama, 2002).
- Electrochemical Behavior of Fischer Carbene Complexes : The electrochemical properties of Fischer ethoxy- and aminocarbene complexes were studied, highlighting the compound's potential in electrochemistry and materials science (Landman et al., 2014).
These studies underscore the versatility of "2-(4-allyl-2-methoxyphenoxy)ethylamine oxalate" in synthetic organic chemistry, material science, and potentially in pharmacological applications, albeit indirectly. The research spans from synthesis methods, molecular structure analysis, to exploring chemical reactions, offering a glimpse into the compound's broad utility in scientific research.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.C2H2O4/c1-3-5-14-7-8-16(17(12-14)19-2)21-11-9-18-13-15-6-4-10-20-15;3-1(4)2(5)6/h3-4,6-8,10,12,18H,1,5,9,11,13H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYDXGKBEVZRQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCNCC2=CC=CO2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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